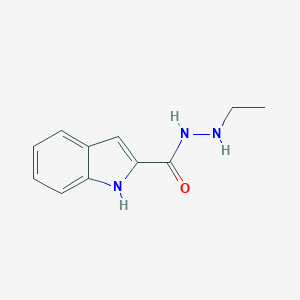

N'-ethyl-1H-indole-2-carbohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

N//'-ethyl-1H-indole-2-carbohydrazide |

InChI |

InChI=1S/C11H13N3O/c1-2-12-14-11(15)10-7-8-5-3-4-6-9(8)13-10/h3-7,12-13H,2H2,1H3,(H,14,15) |

InChI Key |

ADSDFEPFXXSNIZ-UHFFFAOYSA-N |

SMILES |

CCNNC(=O)C1=CC2=CC=CC=C2N1 |

Canonical SMILES |

CCNNC(=O)C1=CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Synthetic Methodologies for N Ethyl 1h Indole 2 Carbohydrazide and Analogues

Classical Approaches to Indole-2-Carbohydrazide Core Synthesis

The foundational indole-2-carbohydrazide scaffold is typically constructed through well-established chemical transformations. These classical methods primarily involve the creation of an ester precursor followed by reaction with hydrazine (B178648), and subsequent condensation reactions to form hydrazones.

Esterification and Hydrazinolysis Routes for Indole-2-Carbohydrazide Precursors

The synthesis of the key intermediate, 1H-indole-2-carbohydrazide, is commonly achieved through a two-step process starting from indole-2-carboxylic acid. The first step is an esterification reaction, followed by hydrazinolysis.

A common starting material is ethyl 1H-indole-2-carboxylate or methyl 1H-indole-3-carboxylate. researchgate.netresearchgate.net The synthesis of these indole-2-carboxylic acid ethyl esters can be achieved through methods like the Fischer indolization, which involves the condensation of aryl hydrazines with ethyl pyruvate. nih.gov Another approach involves the reaction of nitrotoluene and diethyl oxalate. google.com

The subsequent and crucial step is hydrazinolysis. The indole-2-carboxylate (B1230498) ester is reacted with hydrazine hydrate (B1144303) (H₂NNH₂). mdpi.comresearchgate.net This reaction is typically performed at room temperature or with gentle heating. researchgate.net The nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol group (e.g., ethanol (B145695) from an ethyl ester) and the formation of the stable 1H-indole-2-carbohydrazide. researchgate.netmdpi.com This hydrazinolysis step is a high-yield reaction and provides the direct precursor for further modifications. researchgate.net

Table 1: Key Reactions in Indole-2-Carbohydrazide Synthesis

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| Esterification | Indole-2-carboxylic acid, Ethanol/Methanol (B129727), Acid catalyst | Ethyl/Methyl indole-2-carboxylate | Creates a reactive precursor for hydrazinolysis. |

| Hydrazinolysis | Ethyl/Methyl indole-2-carboxylate, Hydrazine hydrate | 1H-indole-2-carbohydrazide | Forms the core carbohydrazide (B1668358) structure. researchgate.netmdpi.com |

Condensation Reactions for Hydrazone Formation

The 1H-indole-2-carbohydrazide, possessing a reactive primary amine group (-NH₂), serves as an excellent nucleophile for condensation reactions with various carbonyl compounds. This reaction is a cornerstone for creating a wide array of N'-substituted indole-2-carbohydrazide derivatives, known as hydrazones.

The reaction involves the condensation of the carbohydrazide with aldehydes or ketones, typically in an alcoholic solvent like ethanol and often catalyzed by a few drops of a weak acid such as acetic acid. mdpi.comresearchgate.net The acid catalyst facilitates the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. researchgate.net The reaction proceeds via a nucleophilic addition mechanism, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. libretexts.org This aldol (B89426) condensation leads to the formation of N'-acylhydrazone derivatives of indole (B1671886). researchgate.net

This methodology allows for the introduction of a vast range of substituents at the N'-position, depending on the structure of the aldehyde or ketone used. Aromatic aldehydes are frequently used to synthesize various hydrazone derivatives. researchgate.net

Advanced Synthetic Strategies for N'-Ethyl-1H-Indole-2-Carbohydrazide Derivatization

Building upon the core indole-2-carbohydrazide structure, advanced synthetic strategies focus on derivatization at multiple sites on the molecule to create analogues with diverse functionalities, including the target compound, this compound.

N-Alkylation and N-Acylation Procedures of Indole Nitrogen

The nitrogen atom of the indole ring (N-1 position) is a key site for modification. Its functionalization can significantly influence the properties of the final compound.

N-Alkylation: The indole nitrogen can be alkylated using various alkylating agents. Successful alkylation of the nitrogen of ethyl indole-2-carboxylate has been achieved using aqueous potassium hydroxide (B78521) (KOH) in acetone. mdpi.comresearchgate.net For instance, reacting ethyl 1H-indole-2-carboxylate with benzyl (B1604629) chloride in the presence of a base like KOH in dimethyl sulfoxide (B87167) (DMSO) yields the N-benzylated derivative. researchgate.net This approach can be used to introduce various alkyl or benzyl groups. Copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indole has also been reported as an efficient method for direct N-alkylation. rsc.org

N-Acylation: N-acylation introduces an acyl group to the indole nitrogen. This is often challenging due to the low nucleophilicity of the indole nitrogen. researchgate.net However, methods have been developed using acyl chlorides or other activated acyl derivatives in the presence of a base. researchgate.net More recent, milder methods utilize thioesters as a stable acyl source for a highly chemoselective N-acylation of indoles. d-nb.infonih.govnih.gov Direct acylation with carboxylic acids in the presence of boric acid has also been demonstrated. clockss.org

Table 2: Examples of N-1 Indole Modification Reactions

| Reaction | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Ethyl indole-2-carboxylate, Allyl bromide/Benzyl bromide, aq. KOH, Acetone | N-Allyl/N-Benzyl indole-2-carboxylate mdpi.com |

| N-Acylation | Indole, Thioester, Cs₂CO₃, Xylene | N-Acylindole d-nb.infonih.gov |

Modifications at the Indole C-3 Position and Other Ring Positions

The indole ring itself offers several positions for further functionalization, with the C-3 position being particularly reactive towards electrophilic substitution. chim.it

Modifications at the C-3 position are common. For example, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the C-3 position of substituted 1H-indole-2-carboxylic acid ethyl esters. nih.gov The Mannich reaction is another method used to introduce aminomethyl groups at the C-3 position by reacting the indole with formaldehyde (B43269) and a secondary amine like morpholine. nih.gov Transition-metal-free, base-mediated reductive coupling of indole-3-tosylhydrazone with thiols or boronic acids can also be used to synthesize 3-substituted indole derivatives. researchgate.net

Functionalization at other positions of the benzene (B151609) portion of the indole ring (C-4, C-5, C-6, C-7) is also possible, often starting with appropriately substituted precursors during the initial indole synthesis. chim.it For instance, 5-chloro or 5-iodo substituted indole-2-carbohydrazides have been synthesized and used as precursors for further reactions. nih.gov

Introduction of Diverse Functionalities at the N'-Position of the Carbohydrazide Moiety

The N'-position of the carbohydrazide is a prime site for introducing a wide variety of functional groups, leading to a large library of derivatives. The synthesis of the target compound, this compound, falls under this category.

One direct method involves the condensation of 1-benzyl-1H-indole-2-carbohydrazide with ethyl isothiocyanate, which yields 2-(1-benzyl-1H-indole-2-carbonyl)-N-ethylhydrazinecarbothioamide. researchgate.net This intermediate can then be further modified.

A more general and direct approach to synthesize N'-substituted carbohydrazides involves the reaction of a substituted hydrazine with the indole-2-carboxylic acid precursor. For example, substituted benzyl hydrazines can be reacted with 1H-indole-2-carboxylic acid using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to yield N'-benzyl-1H-indole-2-carbohydrazides. mdpi.comsemanticscholar.org By analogy, using ethylhydrazine (B1196685) in a similar coupling reaction with 1H-indole-2-carboxylic acid would be a direct route to this compound.

The versatility of the carbohydrazide moiety allows for reactions with a wide range of electrophiles beyond simple aldehydes and ketones. For instance, reaction with isothiocyanates leads to thiosemicarbazides, which can be cyclized to form thiazoles and other heterocyclic systems. researchgate.netmdpi.com This highlights the carbohydrazide group as a key handle for extensive chemical derivatization.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1H-indole-2-carbohydrazide |

| Indole-2-carboxylic acid |

| Ethyl 1H-indole-2-carboxylate |

| Methyl 1H-indole-3-carboxylate |

| Hydrazine hydrate |

| Ethyl pyruvate |

| Nitrotoluene |

| Diethyl oxalate |

| N'-acylhydrazone |

| Potassium hydroxide |

| Dimethyl sulfoxide |

| Benzyl chloride |

| N-tosylhydrazone |

| Acyl chloride |

| Thioester |

| Boric acid |

| Morpholine |

| Formaldehyde |

| Indole-3-tosylhydrazone |

| Boronic acid |

| Ethyl isothiocyanate |

| 2-(1-benzyl-1H-indole-2-carbonyl)-N-ethylhydrazinecarbothioamide |

| Benzyl hydrazine |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| N'-benzyl-1H-indole-2-carbohydrazide |

| Ethylhydrazine |

| Isothiocyanate |

| Thiosemicarbazide |

Modern Synthetic Paradigms and Green Chemistry Applications

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of indole derivatives. This shift is driven by the need for more environmentally benign and sustainable chemical processes. Key developments include the adoption of energy-efficient technologies like microwave irradiation, the use of greener solvents or solvent-free conditions, and the exploration of continuous manufacturing processes such as flow chemistry.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. researchgate.netnih.gov The application of microwave irradiation to the synthesis of indole-2-carbohydrazide derivatives has been shown to be highly effective. For instance, the reaction rate for the synthesis of pyrazoles and thiazolidinones derived from 1H-indole-2-carbohydrazide was tremendously enhanced under microwave irradiation, with improved yields. researchgate.net

The synthesis of the precursor, 1H-indole-2-carbohydrazide, is typically achieved through the hydrazinolysis of an ethyl or methyl indole-2-carboxylate. This foundational step can also be expedited using microwave heating. Subsequent reactions, such as the formation of N'-substituted derivatives, benefit from this technology. While specific protocols for the direct N'-ethylation of 1H-indole-2-carbohydrazide under microwave conditions are not extensively detailed in the literature, the general success of MAOS in accelerating reactions involving the indole scaffold suggests its high applicability. researchgate.netnih.gov

For example, in related syntheses, microwave irradiation has been successfully employed for various transformations on the indole nucleus, including the Bischler indole synthesis, demonstrating the versatility of this technique. organic-chemistry.org A one-pot, three-component coupling reaction for indole synthesis has also been developed using microwave assistance, highlighting its utility in complex transformations. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Indole Derivatives

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of Pyrazole Derivatives from Indole-2-Carbohydrazide | Several hours | Minutes | Significant | researchgate.net |

| Bischler Indole Synthesis | Hours | 45-60 seconds | Good to excellent yields | organic-chemistry.org |

| One-pot, Three-component Indole Synthesis | Long reaction times | 20-30 minutes | Moderate to excellent yields | nih.gov |

A cornerstone of green chemistry is the reduction or elimination of hazardous solvents. Research into solvent-free reaction conditions, often coupled with microwave irradiation, has shown considerable promise for the synthesis of indole derivatives. organic-chemistry.org Solid-state reactions, where reactants are mixed without a solvent, can lead to a significant reduction in waste and environmental impact. The microwave-assisted, solvent-free Bischler synthesis of 2-arylindoles is a prime example of this approach, providing a mild and environmentally friendly method. organic-chemistry.org

The use of alternative, greener solvents is another important strategy. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. A patented green synthesis method for indole compounds utilizes water as the reaction medium in the presence of a recyclable bissulfonic acid type acidic ionic liquid catalyst. google.com While this method focuses on the initial formation of the indole ring via the Fischer synthesis, the principle can be extended to subsequent functionalization steps.

Ultrasound-assisted synthesis is another green technique that can promote reactions in aqueous media or even solvent-free conditions. nih.gov Ultrasound irradiation has been used for the synthesis of hydrazine carboxamides in a water-glycerol solvent system, achieving completion in minutes compared to hours or even days for conventional methods. nih.gov This technique enhances mass transfer and accelerates reaction rates through acoustic cavitation.

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. While specific applications of flow chemistry for the synthesis of this compound are not yet widely reported, the synthesis of the broader indole scaffold has been successfully adapted to continuous flow systems. This suggests a strong potential for the application of this technology to the synthesis of its derivatives. The modular nature of flow reactors allows for the sequential addition of reagents and in-line purification, which could streamline the multi-step synthesis of the target compound.

The N-alkylation of indoles, a key step in the synthesis of analogues of this compound, has been the subject of extensive catalyst development. Due to the lower nucleophilicity of the indole nitrogen compared to the C3 position, selective N-alkylation can be challenging. nih.gov Modern catalytic systems aim to overcome this challenge and provide efficient and selective routes to N-alkylated indoles.

Various transition metal catalysts have been developed for this purpose:

Copper-catalyzed N-alkylation: An efficient method for the direct N-alkylation of indoles has been developed using a copper iodide catalyst with N-tosylhydrazones as the alkylating agent. rsc.org Another approach utilizes a copper hydride (CuH) catalyst, which allows for the enantioselective alkylation of indole derivatives. nih.gov

Iron-catalyzed N-alkylation: Iron catalysts offer a more cost-effective and environmentally friendly alternative to precious metal catalysts. A selective iron-catalyzed synthesis of N-alkylated indoles has been developed from the corresponding indolines in a one-pot, two-step procedure. nih.gov

Rhodium-catalyzed N-alkylation: A redox-neutral C-H activation strategy using a rhodium catalyst has been developed for a general synthesis of N-alkyl indoles. pkusz.edu.cn

Nickel-catalyzed C-C coupling: A nickel-catalyzed enantioselective method has been developed for the synthesis of N-alkylindoles through the coupling of indole-based N-alkyl-Ni fragments with C(sp2)/C(sp) bromides. nih.gov

The optimization of these catalytic systems involves fine-tuning parameters such as the choice of ligand, base, solvent, and reaction temperature to maximize yield and selectivity. For instance, in the iron-catalyzed N-alkylation of indolines, the use of 2,2,2-trifluoroethanol (B45653) (TFE) as the solvent and potassium carbonate as the base was found to be crucial for achieving high yields. nih.gov

Table 2: Catalytic Systems for N-Alkylation of Indoles

| Catalyst System | Alkylating Agent | Key Features | Reference |

|---|---|---|---|

| Copper Iodide / tri(p-tolyl)phosphine | N-tosylhydrazones | Direct N-alkylation | rsc.org |

| Copper Hydride (CuH) | Electrophilic indole derivatives | Enantioselective, ligand-controlled regioselectivity | nih.gov |

| Tricarbonyl(cyclopentadienone) iron complex | Alcohols (via borrowing-hydrogen) | Selective N-alkylation of indolines | nih.gov |

| Rhodium complex | Internal alkynes | Redox-neutral C-H activation | pkusz.edu.cn |

| Nickel Iodide / Chiral ligand | N-alkenyl indoles / Aryl/alkenyl bromides | Enantioselective C-C coupling | nih.gov |

Synthetic Route Optimization and Efficiency Studies

Several factors can be manipulated to enhance the yield of the desired product. The choice of synthetic methodology plays a crucial role, with modern techniques like microwave-assisted synthesis often providing inherently higher yields in shorter reaction times. researchgate.net

For the N-alkylation step, optimization of reaction conditions is critical. This includes:

Base: The choice and stoichiometry of the base can significantly impact the reaction outcome. In the iron-catalyzed N-alkylation of indolines, increasing the amount of potassium carbonate to one equivalent was found to maximize the yield. nih.gov

Solvent: The solvent can influence the solubility of reactants and the stability of intermediates. The use of 2,2,2-trifluoroethanol (TFE) was identified as optimal for the iron-catalyzed N-alkylation. nih.gov

Temperature and Reaction Time: These parameters are often interdependent. Microwave synthesis allows for rapid heating to high temperatures, drastically reducing reaction times from hours to minutes. researchgate.netnih.gov

Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst used without compromising yield is both economically and environmentally beneficial. Optimization studies have determined optimal catalyst loadings for various N-alkylation reactions of indoles. nih.govnih.gov

Reagent Stoichiometry: Adjusting the ratio of the alkylating agent to the indole substrate can also improve yields. For instance, in the CuH-catalyzed alkylation, using an excess of the styrene (B11656) substrate was necessary to achieve a moderate yield with a less reactive indole electrophile. nih.gov

By systematically varying these parameters, a robust and high-yielding synthetic protocol for this compound and its analogues can be established.

Computational and Theoretical Investigations of N Ethyl 1h Indole 2 Carbohydrazide

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. In drug discovery, it is instrumental in understanding how a ligand, such as an indole-2-carbohydrazide derivative, might interact with a target protein at the atomic level.

Molecular docking simulations are fundamental in predicting the binding pose of a ligand within the active site of a target protein. For derivatives of the 1H-indole-2-carbohydrazide scaffold, studies have successfully predicted their orientation within the binding pockets of various enzymes, such as cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2). ajchem-a.comtandfonline.com

The process involves placing the ligand in various conformations and positions within the target's binding site and scoring each pose based on an energy function. The resulting top-scoring poses represent the most likely binding modes. tandfonline.com For instance, in studies involving indazole-3-carbohydrazide derivatives targeting VEGFR-2, docking was used to validate the computational approach by successfully replicating the binding pose of the known inhibitor sorafenib (B1663141) before predicting the poses of the novel compounds. tandfonline.com The accuracy of these predictions is often assessed by calculating the Root Mean Square Deviation (RMSD) between the docked pose and a known co-crystallized ligand's position, with lower RMSD values indicating a more accurate prediction. tandfonline.com Visual inspection of the poses ensures that the ligand is correctly positioned relative to key residues in the active site. tandfonline.com

A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target, which is often expressed as a docking score in units of kcal/mol. A more negative score typically indicates a stronger, more favorable binding interaction. Computational studies on various indole-hydrazide derivatives have demonstrated their potential as potent inhibitors of several protein targets.

For example, a study on new 3-ethyl-1H-indole derivatives designed as potential COX-2 inhibitors showed strong predicted binding affinities. ajchem-a.com Similarly, research on 5-ethylsulfonyl-indazole-3-carbohydrazides revealed significant docking affinities for both EGFR and VEGFR-2 kinase domains. tandfonline.com These predictions often correlate well with experimental data, providing a rationale for observed biological activity. tandfonline.com

| Compound Derivative Class | Target Protein | Reference Ligand | Reference Binding Score (kcal/mol) | Derivative Binding Score Range (kcal/mol) | Source |

|---|---|---|---|---|---|

| 3-Ethyl-1H-indole derivatives | COX-2 | Meloxicam | -6.89 | -10.40 to -11.35 | ajchem-a.com |

| 5-Ethylsulfonyl-indazole-3-carbohydrazides | VEGFR-2 | Sorafenib | -8.71 | Up to -7.12 | tandfonline.com |

| N-benzyl indole-based hydrazones | EGFR | - | - | Up to -10.52 | rsc.org |

| Indole-isoxazole carbohydrazides | AChE | - | - | - | nih.gov |

Docking analyses provide detailed maps of the interactions between a ligand and the amino acid residues lining the protein's binding pocket. These interactions are critical for stabilizing the ligand-protein complex and include hydrogen bonds, hydrophobic interactions (like pi-alkyl and alkyl-alkyl), and electrostatic interactions (like pi-cation). ajchem-a.comtandfonline.com

By identifying these key interactions, researchers can understand the structural basis for a compound's activity and design more potent and selective molecules. For example, the potent activity of certain derivatives is often attributed to the formation of specific hydrogen bonds with backbone or side-chain atoms of crucial residues.

| Compound Derivative Class | Target Protein | Key Interacting Residues | Types of Interactions | Source |

|---|---|---|---|---|

| 3-Ethyl-1H-indole derivatives | COX-2 | ARG120, TYR355, ALA527, LYS360 | Hydrogen Bonds | ajchem-a.com |

| MET113, VAL116, LEU117, LEU359, MET535 | Hydrophobic Interactions | ajchem-a.com | ||

| 5-Ethylsulfonyl-indazole-3-carbohydrazides | VEGFR-2 | Glu885, Cys919, Asp1046 | Hydrogen Bonds | tandfonline.com |

| Val916, Leu840, Lys868, Leu889 | Hydrophobic Interactions | tandfonline.com |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This provides deeper insights into the stability and flexibility of the system.

MD simulations are employed to explore the conformational landscape of both the ligand and the protein. These studies reveal how the ligand's structure might change within the binding site and how the protein itself might adapt to accommodate the ligand. In a 100-nanosecond simulation of an N-benzyl indole-based hydrazone complexed with its target protein, analysis of the Root Mean Square Deviation (RMSD) showed that the system reached a stable conformation after an initial period of fluctuation. rsc.org Such analyses provide insight into the structural stability of the complex, with average RMSD values indicating the degree of deviation from the initial structure. rsc.org These simulations can confirm that the ligand remains securely within the binding pocket throughout the simulation period, validating the docking results.

The stability of the protein-ligand complex is a critical factor for sustained biological activity. MD simulations are the primary tool for assessing this stability. By tracking metrics like RMSD over the course of the simulation, researchers can determine if the complex remains in a stable, low-energy state. For example, a study on an N-benzyl indole-hydrazone derivative bound to its target receptor showed that the complex maintained a relatively stable conformation with an average RMSD of around 2.45 Å over 100 ns. rsc.org This level of stability suggests a durable and favorable interaction between the ligand and the protein, reinforcing the findings from molecular docking and supporting the potential of the compound as an effective inhibitor. rsc.org

Analysis of Solvent Effects and Water Molecule Dynamics at the Binding Interface

The biological activity of a molecule is intrinsically linked to its interaction with a biological target, a process that occurs in an aqueous environment. Solvent, particularly water, plays a critical role in mediating and influencing these interactions. Computational methods are employed to dissect the influence of the solvent shell on the conformation of N'-ethyl-1H-indole-2-carbohydrazide and its binding energetics.

Explicit solvent molecular dynamics (MD) simulations can be used to map the positions and dynamics of water molecules at the binding interface between the ligand and its target protein. These studies reveal that specific water molecules can form hydrogen-bond networks, bridging the ligand and the receptor, which can either stabilize or destabilize the complex. For indole-based ligands, water molecules often interact with the polar regions, such as the carbohydrazide (B1668358) moiety and the indole (B1671886) nitrogen. The analysis of water residence times and local water densities around the ligand can identify structurally important water molecules that may need to be displaced upon binding, an event with significant entropic consequences. Understanding these dynamics is crucial for accurately calculating binding free energies and for designing analogues with improved desolvation profiles.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of this compound. tandfonline.comnrel.govresearchgate.net These methods provide a detailed picture of the electronic landscape of the molecule.

The electronic structure of a molecule governs its chemical behavior. Key aspects of this structure are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. tandfonline.comscience.gov A smaller gap suggests higher reactivity. For indole derivatives, the HOMO is typically located on the electron-rich indole ring, while the LUMO may be distributed across the conjugated system, including the carbonyl group. researchgate.netijrar.org

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface. researchgate.net It identifies regions that are electron-rich (negative potential, typically colored red), which are prone to electrophilic attack, and electron-poor regions (positive potential, blue), which are susceptible to nucleophilic attack. In this compound, negative potential is expected around the carbonyl oxygen, while positive potential would be found near the N-H protons of the indole and hydrazide groups, highlighting their role as hydrogen bond donors. researchgate.net

Table 1: Representative Frontier Orbital Energies for Indole-Related Scaffolds

| Compound/Scaffold | Method/Basis Set | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Reference |

| Ethyl Indole-2-Carboxylate (B1230498) | B3LYP/6-311++G(d,p) | -8.113 | -3.193 | 4.920 | ijrar.org |

| Pyrrole-Acrylate Hydrazone | B3LYP/6–311G(d,p) | -6.046 | -3.268 | 2.778 | tandfonline.com |

| Pyrazolo-Triazine (Indole Appended) | DFT | Not specified | Not specified | Not specified | researchgate.net |

This table presents data for related structures to illustrate typical energy values. Specific values for this compound would require dedicated calculation.

The electronic parameters derived from quantum chemical calculations allow for the prediction of molecular reactivity. The HOMO and LUMO distributions indicate the most probable sites for oxidation and reduction, respectively. MEP maps, as mentioned, pinpoint the locations for electrophilic and nucleophilic interactions. researchgate.net This information is invaluable for predicting how the molecule might be metabolized by enzymes (e.g., cytochrome P450), which often involves oxidation at electron-rich sites. Furthermore, understanding the reactivity of the carbohydrazide moiety is crucial, as it can participate in various chemical reactions, including cyclizations to form heterocyclic systems like oxadiazoles (B1248032) or triazoles. nih.gov These calculations can help elucidate the mechanisms of such transformations by modeling transition states and reaction energy profiles.

Hydrogen bonds are fundamental to molecular recognition in biological systems. uni.edusobereva.com this compound possesses several key functional groups capable of forming strong hydrogen bonds:

Hydrogen Bond Donors: The indole N-H group and the two N-H groups of the hydrazide linker.

Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the hydrazide.

Quantum chemical methods like Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of these intramolecular and intermolecular hydrogen bonds. acs.org NBO analysis evaluates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled lone-pair orbital of a donor atom to an unfilled antibonding orbital of an acceptor X-H bond. Crystal structures of related indole-2-carbohydrazide derivatives frequently show that the carbohydrazide moiety is involved in extensive hydrogen bonding networks, often forming dimeric structures in the solid state. researchgate.net The energetic characterization of these bonds is essential for understanding why certain binding orientations are preferred over others in a protein active site.

Table 2: Potential Hydrogen Bonding Interactions of this compound

| Donor Group | Acceptor Group | Type of Interaction | Significance |

| Indole N-H | Protein Backbone C=O / Side Chain Acceptor | Intermolecular H-Bond | Anchoring the indole core in a binding pocket. |

| Hydrazide -C(=O)NH- | Protein Backbone N-H / Side Chain Donor | Intermolecular H-Bond | Orienting the central part of the molecule. |

| Hydrazide -NH-NH(Et) | Protein Backbone C=O / Side Chain Acceptor | Intermolecular H-Bond | Providing additional binding affinity and specificity. |

| Hydrazide C=O | Protein Backbone N-H / Side Chain Donor | Intermolecular H-Bond | A primary interaction point for many inhibitors. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are cornerstones of medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity.

While data specifically on this compound is limited, extensive research on related N'-substituted indole-2-carbohydrazides provides a rich foundation for deriving SAR principles. researchgate.netmdpi.com By analyzing how changes in the substituent at the N' position affect biological outcomes, clear trends emerge.

Studies on various indole carbohydrazide series have revealed several key insights:

N'-Substitution is Critical: The nature of the group attached to the terminal nitrogen of the hydrazide is a primary determinant of activity. Many potent analogues feature N'-benzylidene moieties, where the aromatic ring can be further substituted. derpharmachemica.comnih.govresearchgate.net

Aromatic vs. Aliphatic Substituents: The presence of an aromatic ring at the N' position often allows for additional π-π stacking or hydrophobic interactions within the target's binding site, which is a common feature of potent inhibitors. nih.gov The N'-ethyl group, being small and aliphatic, would lack these specific interactions. Its effect on activity would depend on the topology of the binding pocket; it might be favorable if the pocket is small and hydrophobic, but unfavorable if a larger aromatic group is required for optimal interactions.

Substituents on the Aromatic Ring: For N'-benzylidene analogues, substituents on the phenyl ring have a profound impact. For instance, in a series of antiplatelet agents, a para-hydroxyl group (4-OH) on the benzylidene ring was found to be the most active. researchgate.net In anticancer agents, electron-withdrawing groups like 4-Cl or 4-NO2 have also led to highly potent compounds. tandfonline.com

Indole Ring Substitution: Modifications to the indole core itself, such as the introduction of halogens (e.g., 5-bromo), can significantly modulate activity, often by enhancing hydrophobic interactions or by altering the electronic properties of the indole ring system. derpharmachemica.com

Table 3: Structure-Activity Relationship Data for Selected N'-Substituted 1H-Indole-2-Carbohydrazide Analogues

| Compound Name | N'-Substituent | Key Structural Feature | Reported Biological Activity | Reference |

| (E)-N'-(4-Hydroxybenzylidene)-1H-indole-2-carbohydrazide | 4-Hydroxybenzylidene | Phenolic hydroxyl group | Potent antiplatelet aggregation | researchgate.net |

| (E)-N'-(3-Fluorobenzylidene)-1H-indole-2-carbohydrazide | 3-Fluorobenzylidene | Fluoro-substituted aromatic ring | Potent antiplatelet aggregation | nih.gov |

| N'-(4-Bromobenzyl)-1H-indole-2-carbohydrazide | 4-Bromobenzyl | Halogenated benzyl (B1604629) group | Cytotoxic (Antiproliferative) | mdpi.com |

| (E)-1-(4-chlorobenzyl)-N'-(4-chlorobenzylidene)-5-bromo-1H-indole-2-carbohydrazide | 4-Chlorobenzylidene | Multiple halogen substitutions | Cytotoxic (Anticancer) | derpharmachemica.com |

| This compound | Ethyl | Small aliphatic group | Hypothesized baseline activity | - |

Development of QSAR Models for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structures of compounds with their biological activities. nih.gov For indole derivatives, 3D-QSAR models have been developed to predict their potency for various biological targets. These models help in understanding the structure-activity relationships (SAR) and in the design of more potent compounds. proceedings.science

For instance, a 3D-QSAR model was developed for a series of indole and isatin (B1672199) derivatives as inhibitors of beta-amyloid aggregation. mdpi.com This model, which had acceptable predictive statistics (q² = 0.596 for the training set and r²ext = 0.695 for the test set), helped identify key physicochemical features correlated with the anti-aggregating potency. mdpi.com Similarly, QSAR models have been developed for indeno[1,2-b]indole (B1252910) derivatives as protein kinase CK2 inhibitors. d-nb.info In one study, a model was built using a training set of twenty active compounds and validated with a test set of ten, yielding reliable predictions. d-nb.info Another investigation focused on indole derivatives for Chagas disease, where QSAR models were part of a larger computational effort to understand SAR. proceedings.science

These models are typically built by correlating various molecular descriptors (e.g., steric, electronic, and hydrophobic fields) with the observed biological activity (e.g., IC50 values). The resulting models can then be used to predict the potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Table 1: Examples of QSAR Models for Indole Derivatives

| Indole Series | Target | Model Type | Key Statistics | Reference |

| Indole and Isatin Derivatives | Beta-amyloid aggregation | 3D-QSAR | q² = 0.596, r²ext = 0.695 | mdpi.com |

| Indeno[1,2-b]indoles | Protein Kinase CK2 | QSAR | Not specified | d-nb.info |

| Substituted Indoles | Trypanosoma cruzi | 3D-QSAR | Not specified | proceedings.science |

| Indole-based Hydrazide-hydrazones | Acetylcholinesterase/Butyrylcholinesterase | 2D-QSAR | Not specified | researchgate.net |

| Indole Derivatives | Hepatitis C Virus NS5B Polymerase | 3D-QSAR | R² = 0.98, Q² = 0.88 | banglajol.info |

Chemoinformatics and Virtual Screening

Chemoinformatics and virtual screening are powerful tools for identifying novel hit compounds from large chemical databases. These approaches have been widely applied to libraries containing the indole-carbohydrazide scaffold.

Library Design and Diversity Analysis of Indole-Carbohydrazide Scaffolds

The indole scaffold is recognized for its prevalence in bioactive natural products and its utility in constructing diverse compound libraries. d-nb.infonih.govresearchgate.net Diversity-oriented synthesis (DOS) is a key strategy for generating libraries of small molecules with complex and diverse structures based on scaffolds like indole. d-nb.infonih.gov These libraries aim to cover a broad chemical space to increase the probability of finding hits against various biological targets. u-strasbg.fr

For example, a library of heterocyclic compounds based on the indole motif was constructed using a sequence of Ugi four-component reactions and microwave-assisted cyclizations. acs.org Cheminformatic analysis of this library confirmed a high degree of structural diversity and favorable drug-like properties. acs.org Similarly, libraries of indole-based spiro and fused small molecules have been generated and screened for biological activity. d-nb.infonih.gov The analysis of such libraries often involves evaluating their scaffold diversity, with metrics like the Gini coefficient being used to quantify the level of chemical diversity. nih.gov

Pharmacophore Modeling for Target-Specific Ligand Design

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that defines the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.comarxiv.orgarxiv.org This approach is used to design ligands with improved potency and selectivity. dovepress.com

For indole-carbohydrazide and related structures, pharmacophore models have been developed for various targets. For instance, a pharmacophore model for indeno[1,2-b]indole-type CK2 inhibitors was generated based on a set of 50 compounds, identifying nine common chemical features. nih.gov This model was subsequently used to mine the ZINC database for new potential inhibitors. nih.gov In another study, a pharmacophore model for indole-based inhibitors of the HCV NS5B polymerase was identified, consisting of two hydrophobic regions and four aromatic rings (HHRRRR). banglajol.info

The general process involves aligning a set of active molecules and extracting the common features responsible for their activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. banglajol.info The resulting pharmacophore hypothesis can then be used as a 3D query to screen compound databases for molecules that match the required features. dovepress.com

Table 2: Pharmacophore Features for Indole-based Scaffolds

| Target | Scaffold | Identified Pharmacophoric Features | Software Used | Reference |

| Protein Kinase CK2 | Indeno[1,2-b]indoles | 9 common chemical features | MOE | nih.gov |

| HCV NS5B Polymerase | Indole derivatives | 2 Hydrophobic regions, 4 Aromatic rings (HHRRRR) | PHASE | banglajol.info |

| Beta-amyloid aggregation | Indole and Isatin derivatives | Not specified | Not specified | mdpi.com |

High-Throughput Virtual Screening Methodologies for Hit Identification

High-throughput virtual screening (HTVS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. jetir.org This method is significantly faster and more cost-effective than experimental high-throughput screening. nih.gov

For indole-based compounds, HTVS is a common strategy for hit identification. nih.govbau.edu.tr The process often starts with filtering a large database, such as the National Cancer Institute (NCI) or ZINC database, based on keywords like "indole". nih.govnih.gov This initial set is then subjected to further filtering using methods like ligand-based virtual screening, where molecules are selected based on their similarity to known active compounds, or structure-based virtual screening, which involves docking the molecules into the target's binding site. acs.orgacs.orgresearchgate.net

For example, a study to identify novel acetylcholinesterase inhibitors started by screening 265,000 molecules from the NCI database containing the "indol" keyword. nih.gov Similarly, a screen of the Specs-SC database for molecules with "indol" groups identified potential inhibitors of the BCL-2 protein. frontiersin.org Virtual screening of N'-methylene-1H-indole-2-carbohydrazide Schiff's base derivatives has also been performed to evaluate their potential as cyclooxygenase inhibitors. lupinepublishers.com These multi-step screening approaches, often combining ligand- and structure-based methods, have proven effective in identifying promising hit compounds for further experimental validation. researchgate.netfrontiersin.orgnih.gov

Theoretical ADMET Predictions (excluding toxicity-related aspects)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. auctoresonline.org

Absorption Properties Prediction

Predicting the absorption of a compound is crucial for determining its potential oral bioavailability. Computational tools are frequently used to estimate properties related to absorption, such as intestinal absorption, Caco-2 permeability, and aqueous solubility. cmjpublishers.comderpharmachemica.com

For indole-carbohydrazide derivatives, in silico ADME predictions have been reported in several studies. In one study, a series of indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives were evaluated, and it was predicted that the most potent compounds would be orally active and follow Lipinski's rule of five. bohrium.com Another study on indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives showed that the lead compounds had high predicted human intestinal absorption (HIA). nih.gov Similarly, a series of novel indole-based hydrazide-hydrazone derivatives were evaluated in silico, with calculations for parameters like lipophilicity (log P), water solubility, and gastrointestinal absorption. researchgate.net These predictions help to prioritize compounds with favorable pharmacokinetic profiles for further development. derpharmachemica.com

Table 3: Predicted Absorption Properties for Indole-Carbohydrazide Derivatives

| Derivative Series | Predicted Property | Finding | Reference |

| Indole-carbohydrazide-phenoxy-N-phenylacetamide | Lipinski's Rule | Compounds followed the rule, suggesting good drug-likeness. | bohrium.com |

| Indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide | Human Intestinal Absorption (HIA) | Lead compounds (11d, 11n) showed high HIA. | nih.gov |

| Indole-based hydrazide-hydrazone | Gastrointestinal (GI) absorption | Predicted using the BOILED-Egg method. | researchgate.net |

| (E)-1-(4-chlorobenzyl)-N'-benzylidene-5-bromo-1H-indole-2-carbohydrazides | Intestinal absorption (logHIA) | All tested compounds came within the acceptable range. | derpharmachemica.com |

Distribution Characteristics Modeling

The distribution of a drug candidate throughout the body is a key determinant of its efficacy and potential toxicity. In silico models, based on a compound's physicochemical properties, are instrumental in predicting these distribution characteristics. For this compound, several key parameters can be computationally estimated to model its distribution profile. These predictions are often based on established quantitative structure-property relationship (QSPR) models and analysis of similar compounds.

Key predicted physicochemical properties influencing distribution include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are critical for compliance with frameworks like Lipinski's Rule of Five, which helps in assessing the "drug-likeness" of a molecule and its potential for good oral bioavailability. bohrium.com

Studies on structurally related indole-2-carbohydrazide derivatives have shown that these compounds generally exhibit favorable drug-like properties. bohrium.comresearchgate.net For instance, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for various N-substituted indole carbohydrazide derivatives indicate that they often fall within the acceptable ranges for oral bioavailability. researchgate.net

The blood-brain barrier (BBB) penetration is another critical aspect of distribution, especially for compounds targeting the central nervous system. Computational models can predict the logBB value (logarithm of the brain/blood concentration ratio). For many indole-2-carbohydrazide derivatives, these predictions suggest limited CNS penetration, which could be advantageous in minimizing central side effects for peripherally acting agents. derpharmachemica.com

The following interactive table presents theoretically predicted distribution parameters for a series of indole-2-carbohydrazide analogs, providing a comparative context for this compound.

Metabolic Pathway Predictions and Theoretical Metabolite Identification

The metabolic fate of a compound significantly influences its therapeutic window and duration of action. Computational tools can predict the most likely sites of metabolism and the resulting metabolites. For this compound, metabolism is expected to occur primarily through Phase I and Phase II reactions.

Phase I Metabolism: Phase I reactions, predominantly mediated by cytochrome P450 (CYP) enzymes, typically involve oxidation, reduction, and hydrolysis. For this compound, several potential sites of Phase I metabolism can be identified:

Hydroxylation of the indole ring: The indole nucleus is susceptible to aromatic hydroxylation, most commonly at the C5 or C6 positions.

N-dealkylation: The ethyl group attached to the terminal nitrogen of the hydrazide moiety is a likely site for oxidative N-dealkylation, leading to the formation of 1H-indole-2-carbohydrazide.

Oxidation of the ethyl group: The ethyl group itself can undergo hydroxylation to form a primary alcohol, which may be further oxidized to a carboxylic acid.

Hydrolysis of the hydrazide bond: The carbohydrazide linkage can be a substrate for amidases, leading to the cleavage of the molecule into 1H-indole-2-carboxylic acid and ethylhydrazine (B1196685).

Phase II Metabolism: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Potential Phase II pathways for this compound and its metabolites include:

Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid.

Sulfation: Phenolic metabolites formed from indole ring hydroxylation can undergo sulfation.

Acetylation: The terminal amino group of the hydrazide, or hydrazine (B178648) metabolites, could be acetylated by N-acetyltransferases (NATs).

Based on these predicted pathways, a number of theoretical metabolites can be proposed. The following table outlines some of the most probable metabolites of this compound.

Excretion Pathway Considerations

The excretion of a drug and its metabolites is the final step in its elimination from the body. Computational models can provide insights into the likely routes and rates of excretion. The primary routes of excretion are renal (via urine) and hepatic (via bile and feces).

The physicochemical properties of this compound and its predicted metabolites are key to determining their excretion pathways. The parent compound, with moderate lipophilicity, may undergo some degree of renal filtration. However, its metabolites, particularly the more polar Phase II conjugates (e.g., glucuronides and sulfates), are expected to be more water-soluble and thus more readily excreted by the kidneys.

In silico predictions for related indole derivatives often suggest good aqueous solubility for the metabolites, supporting the likelihood of renal clearance. derpharmachemica.com The potential for active transport can also be assessed computationally. For instance, predictions can be made about whether the compound is a substrate for transporters like P-glycoprotein (P-gp), which can influence its distribution and elimination.

The following table summarizes the theoretical excretion considerations for this compound and its major predicted metabolites.

Current Research Landscape and Future Directions for N Ethyl 1h Indole 2 Carbohydrazide

Overview of Current Academic Research Trends in Indole-Carbohydrazide Chemistry

The indole (B1671886) ring is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in numerous natural products and its ability to bind to a wide range of biological targets. google.comsemanticscholar.org Consequently, indole derivatives, including the indole-carbohydrazide class, are a major focus of academic research for drug discovery. google.com Current research trends highlight the versatility of the indole-carbohydrazide core in generating compounds with a broad spectrum of biological activities.

Academic exploration is heavily focused on the synthesis and biological evaluation of novel derivatives for various therapeutic applications. A significant trend is the investigation of these compounds as potential chemotherapeutic agents, with studies exploring their antiproliferative, anti-angiogenic, and apoptosis-inducing capabilities. google.comnih.govmdpi.com Another prominent area of research is their use as antimicrobial agents, with recent studies highlighting the development of indole-carbohydrazide hybrids as potent, broad-spectrum fungicides that act by disrupting fungal cell membranes. google.comjustia.comnih.gov

Furthermore, the scaffold is actively being investigated for other biological activities, including anti-inflammatory, analgesic, antiviral, antiplatelet, and anti-TB effects. semanticscholar.orggoogle.comnih.gov The design of hybrid molecules, which combine the indole-carbohydrazide pharmacophore with other active moieties, is an increasingly popular strategy to enhance potency and explore novel mechanisms of action. nih.gov This extensive and varied research landscape underscores the academic interest in indole-carbohydrazides as a foundational structure for developing new therapeutic agents.

Challenges and Opportunities in Synthetic Methodologies

The synthesis of N'-substituted-1H-indole-2-carbohydrazides typically begins with a suitable indole precursor, most commonly ethyl or methyl 1H-indole-2-carboxylate. nih.govgoogle.com A key step is the hydrazinolysis of this ester, where it is reacted with hydrazine (B178648) monohydrate, often at elevated temperatures, to yield the core intermediate, 1H-indole-2-carbohydrazide. nih.govgoogle.comrsc.org This intermediate can then be further modified, for example, through condensation with various aldehydes and ketones to produce a diverse library of derivatives. google.comrsc.org

Challenges:

Side Reactions: During the alkylation of the indole nitrogen in the starting ester, the choice of base and solvent is critical. The use of sodium methoxide (B1231860) (NaOMe) in methanol (B129727) can lead to undesired transesterification instead of alkylation, while sodium ethoxide (NaOEt) has been reported to result in low yields of the desired N-alkylated products. nih.govrsc.orgresearchgate.net

Purification: As with many multi-step syntheses, purification of intermediates and final products to achieve high purity can be challenging and time-consuming.

Opportunities:

Optimized Conditions: Successful N-alkylation of ethyl indol-2-carboxylate has been achieved using aqueous potassium hydroxide (B78521) (KOH) in acetone, a method that offers the flexibility to proceed to the N-alkylated acids by simply increasing the amount of KOH and water. nih.govresearchgate.net

Coupling Agents: An alternative and efficient route involves the use of coupling agents. For instance, 1H-indole-2-carboxylic acid can be directly coupled with a substituted hydrazine using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), bypassing the need for the ester intermediate. google.comsemanticscholar.org

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly reduce reaction times for some synthetic steps, such as the formation of triazole rings from carbohydrazide (B1668358) precursors, presenting an opportunity to accelerate the synthesis of complex derivatives. nih.gov

Challenges and Opportunities in Biological Evaluation (in vitro mechanistic focus)

The in vitro biological evaluation of indole-carbohydrazide derivatives is crucial for understanding their mechanism of action and therapeutic potential. A variety of sophisticated assays are employed to probe their effects at the molecular and cellular levels.

Opportunities in Mechanistic Studies:

Antifungal Mechanisms: For antifungal candidates, a suite of mechanistic investigations can be employed. These include scanning electron microscopy (SEM) to observe morphological changes to fungal cells, propidium (B1200493) iodide (PI) permeability assays, and monitoring of extracellular conductivity and cytoplasmic leakage. google.com Such studies have successfully demonstrated that some indole-carbohydrazide hybrids act by compromising fungal membrane integrity, a promising mechanism that could circumvent common resistance pathways. google.comjustia.com

Anticancer Mechanisms: A primary focus for anticancer evaluation is the inhibition of tubulin polymerization. In vitro tubulin assembly assays and colchicine-binding assays are used to confirm that compounds interact with the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics. nih.gov Another key mechanistic pathway explored is the inhibition of angiogenesis. This is often investigated using assays for human umbilical vein endothelial cell (HUVEC) migration and endothelial microtubule formation, as well as by examining the inhibition of specific signaling proteins like vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govmdpi.com

In Silico Approaches: The use of computational tools presents a significant opportunity. Molecular docking and molecular dynamics (MD) simulations are increasingly used to predict and rationalize the binding modes of these compounds to their target proteins, such as the colchicine-binding site of tubulin or the active site of VEGFR-2. mdpi.comnih.gov This allows for a more rational design of next-generation inhibitors.

Challenges in Biological Evaluation:

Multi-Target Activity: A significant challenge is that indole derivatives often exhibit promiscuous activity, meaning they can interact with multiple biological targets. google.comsemanticscholar.org This multi-target nature can make it difficult to pinpoint the specific mechanism responsible for the observed therapeutic effect and can complicate the path to clinical development.

Assay Complexity: Elucidating a precise mechanism of action requires a complex and often expensive array of specific biochemical and cell-based assays. Distinguishing between different potential mechanisms, such as apoptosis induction, cell cycle arrest, or inhibition of a specific kinase, requires a systematic and resource-intensive approach. nih.govmdpi.com

Exploration of Novel Therapeutic Areas Based on Mechanistic Potential

Research into N'-ethyl-1H-indole-2-carbohydrazide and its analogs has unveiled significant potential across several therapeutic areas, driven by their diverse mechanistic activities. The primary areas of exploration include oncology, inflammation, and thrombosis.

Anticancer Potential

The indole-carbohydrazide scaffold is a cornerstone in the development of novel anticancer agents, with research demonstrating multiple mechanisms of action. google.comsemanticscholar.org Derivatives have shown potent activity against a range of cancer cell lines, including leukemia, lung, colon, breast, and melanoma cancers. nih.gov

Key Anticancer Mechanisms and Findings:

Tubulin Polymerization Inhibition: Certain indole-2-carbohydrazide derivatives have been identified as potent inhibitors of tubulin assembly. They bind to the colchicine site on tubulin, disrupting microtubule formation, which leads to cell cycle arrest in the G2/M phase and subsequent cell death. nih.govtandfonline.com

Anti-angiogenesis: Angiogenesis, the formation of new blood vessels, is critical for tumor growth. Several indole-2-carbohydrazide derivatives have been shown to be effective anti-angiogenic agents. nih.gov Their mechanism often involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key kinase in the angiogenic signaling pathway. nih.govmdpi.com

Apoptosis Induction: Many indole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). google.comsemanticscholar.org They can trigger this process by inhibiting anti-apoptotic proteins like Bcl-2 and Mcl-1. google.comsemanticscholar.org

Methuosis Induction: A novel anticancer mechanism identified for certain indole-2-carbohydrazide derivatives is the induction of methuosis, a type of non-apoptotic cell death characterized by extensive cytoplasmic vacuolization originating from macropinosomes.

| Compound Class | Mechanism of Action | Key Findings | References |

|---|---|---|---|

| N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide | Tubulin Polymerization Inhibition | Demonstrated remarkable antiproliferative activity with GI50 values < 0.4 μM against a panel of 60 human tumor cell lines. | nih.gov |

| Substituted-N-benzyl-1H-indole-2-carbohydrazide | Apoptosis Induction | Compound 4e showed high cytotoxicity against MCF-7, A549, and HCT cell lines with an average IC50 of 2 µM. | google.commdpi.com |

| Indole-2-carbohydrazide derivatives | Anti-angiogenesis (VEGFR-2 Inhibition) | Compound 24f showed potent cytotoxic activity against HCT116 and SW480 cell lines (GI50 values of 8.1 and 7.9 μM, respectively) and inhibited VEGFR-2 signaling. | nih.gov |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives | Methuosis Induction | Compound 12A effectively induced methuosis in cancer cells but not in normal cells, showing high pan-cytotoxicity against cancer cell lines. |

Anti-inflammatory and Antiplatelet Potential

Beyond oncology, indole-carbohydrazides are being explored for other important therapeutic applications.

Anti-inflammatory Activity: The indole nucleus is a well-established pharmacophore in anti-inflammatory drugs. semanticscholar.orggoogle.com Studies on indole carboxamide derivatives have demonstrated significant anti-inflammatory and analgesic properties in preclinical models. semanticscholar.org One study reported that a novel indole carboxamide derivative achieved 73.02% inhibition in an anti-inflammatory assay. semanticscholar.org

Antiplatelet Activity: Platelet aggregation is a key factor in thrombosis. A series of N-substituted indole carbohydrazides were synthesized and evaluated for their ability to inhibit platelet aggregation induced by various agents like adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid (AA), and collagen. nih.govgoogle.com Certain 2-substituted indole derivatives showed potent activity, achieving 100% inhibition of platelet aggregation induced by AA and collagen, highlighting their potential as novel antiplatelet drugs for the treatment of thrombotic disorders. nih.govgoogle.com

Emerging Methodologies and Technologies in Indole-Carbohydrazide Research

The field of indole-carbohydrazide research is continually evolving, driven by the adoption of new technologies and methodologies that accelerate the discovery and development of novel compounds.

Rational Drug Design and In Silico Screening: The use of computational tools is a major emerging trend. Structure-based virtual screening and molecular docking are now routinely used to identify new indole-carbohydrazide derivatives with potential biological activity from large compound libraries. tandfonline.com These in silico methods help in prioritizing compounds for synthesis and experimental testing, saving time and resources. Furthermore, molecular dynamics simulations are employed to study the stability and interaction of ligand-protein complexes, providing deeper insights into the mechanism of action. mdpi.com

Hybrid Molecule Synthesis: A prominent strategy is the creation of hybrid molecules, where the indole-carbohydrazide scaffold is chemically linked to other known pharmacophores. nih.gov This approach aims to create multifunctional molecules with enhanced potency, improved selectivity, or novel mechanisms of action. Examples include indole-carbohydrazide hybrids designed as membrane-targeting fungicides and isatin-indole conjugates developed as anticancer agents. nih.govjustia.com

Microwave-Assisted Organic Synthesis (MAOS): To improve the efficiency of chemical synthesis, microwave-assisted methods are being adopted. This technology can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. nih.gov This allows for the more rapid generation of compound libraries for biological screening.

Novel Catalytic Methods: Advances in the broader field of indole chemistry provide new tools for creating diverse derivatives. For example, a recently developed copper-catalyzed reaction enables the selective modification of the indole ring at the C5 position, a previously challenging transformation. Such methods expand the chemical space that can be explored, allowing for the synthesis of novel analogues with potentially improved properties.

Development of Advanced Materials: An emerging and novel application for indole-carbohydrazide derivatives is in materials science. Researchers have developed indole-carbohydrazides that exhibit unique photophysical properties like aggregation-induced emission (AIE), which can be harnessed to create fluorescent sensors for detecting specific analytes, such as metal ions.

Review of Relevant Patent Landscape for Academic Research and Innovation

The patent landscape for indole-carbohydrazide and related indole-2-carboxamide derivatives reveals significant interest from the pharmaceutical industry, indicating a strong potential for translation from academic research to clinical application. The patent activity spans a wide range of therapeutic areas, underscoring the versatility of this chemical scaffold.

A notable area of patenting activity is in the field of neurodegenerative and neuropsychiatric diseases. Hoffmann-La Roche, a major pharmaceutical company, has filed multiple patent applications for 7-(hetero)aryl-1H-indole-2-carboxamides. These patents claim that the compounds have neurogenesis-stimulating activity and could be used for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. nih.gov The nanomolar in vitro activities and favorable physicochemical properties reported in these patents make the compounds promising drug candidates for central nervous system (CNS) disorders. nih.gov

The patent literature also reflects the extensive research into the anticancer applications of this scaffold. Numerous patents cover indole derivatives for use as anti-proliferative agents, with claims often directed at specific molecular targets or mechanisms of action. google.com For instance, patents describe indole derivatives as inhibitors of protein kinases, which are crucial for cancer cell growth and survival.

Other therapeutic indications are also well-represented in the patent landscape:

Anti-inflammatory Agents: Patents dating back several decades demonstrate the long-standing interest in indole derivatives for treating inflammation. google.comgoogle.com

Antitubercular Agents: A patent for certain indole carboxamide derivatives describes their use in treating diseases mediated by the MmpL3 pathway, which is essential for Mycobacterium tuberculosis, the bacterium that causes tuberculosis. google.com

This active patent landscape, with broad claims across oncology, neurodegeneration, and infectious and inflammatory diseases, highlights the perceived commercial value of the indole-2-carboxamide core. For academic researchers, this indicates that novel findings, whether related to new synthetic methodologies, unexplored mechanisms of action, or novel therapeutic applications for this compound and its analogs, could be of significant interest for innovation and potential commercial partnerships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.